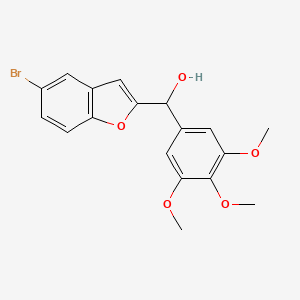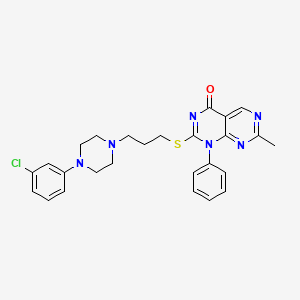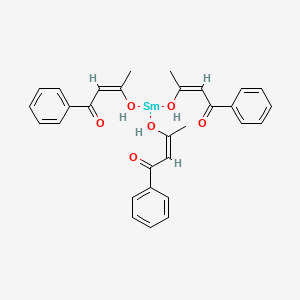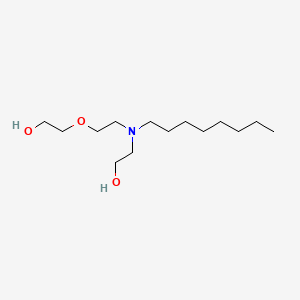
PEG-3 caprylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PEG-3 caprylamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a chemical compound with the molecular formula C14H31NO3. It is a derivative of polyethylene glycol (PEG) and caprylamine, combining the properties of both components. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
PEG-3 caprylamine is synthesized through a reaction between polyethylene glycol and caprylamine. The process involves the following steps:
Reaction of Polyethylene Glycol with Caprylamine: Polyethylene glycol is reacted with caprylamine in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
PEG-3 caprylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
PEG-3 caprylamine has a wide range of applications in scientific research, including:
作用機序
PEG-3 caprylamine exerts its effects through its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic surfaces, where this compound forms a protective layer, preventing aggregation and enhancing solubility .
類似化合物との比較
Similar Compounds
PEG-2 caprylamine: Similar structure but with a shorter polyethylene glycol chain.
PEG-4 caprylamine: Similar structure but with a longer polyethylene glycol chain.
PEG-3 laurylamine: Similar structure but with a different alkyl chain (lauryl instead of capryl)
Uniqueness
PEG-3 caprylamine is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its specific chain length and functional groups provide optimal performance in stabilizing emulsions and enhancing solubility compared to other similar compounds .
特性
CAS番号 |
119524-12-8 |
|---|---|
分子式 |
C14H31NO3 |
分子量 |
261.40 g/mol |
IUPAC名 |
2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15(9-11-16)10-13-18-14-12-17/h16-17H,2-14H2,1H3 |
InChIキー |
CHGRVRCHXOZULD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCO)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


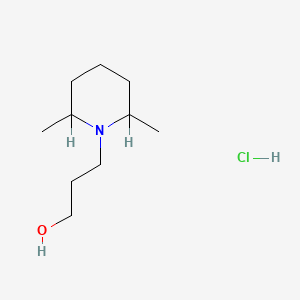
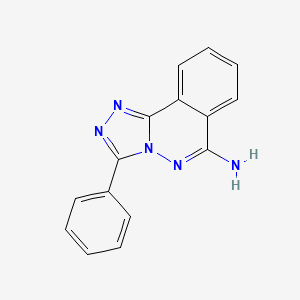
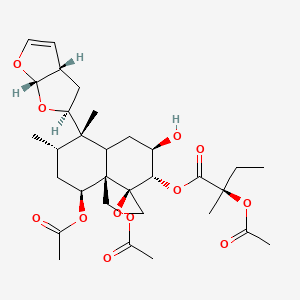
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
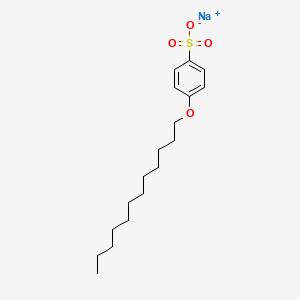
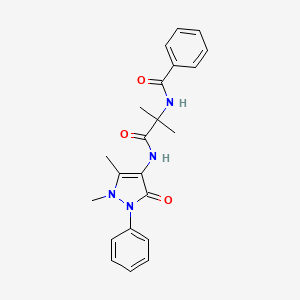
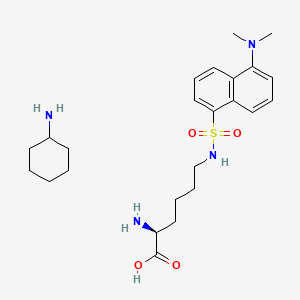
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
